1-{[(4-Ethenylphenyl)methoxy]methyl}pyrene
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Overview
Description
1-{[(4-Ethenylphenyl)methoxy]methyl}pyrene is a chemical compound known for its unique structure and properties It consists of a pyrene moiety linked to a 4-ethenylphenyl group through a methoxymethyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(4-Ethenylphenyl)methoxy]methyl}pyrene typically involves the reaction of pyrene with 4-ethenylphenylmethanol in the presence of a suitable base and a methoxylating agent. The reaction conditions often include:
Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)
Methoxylating Agent: Methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{[(4-Ethenylphenyl)methoxy]methyl}pyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyrene derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the ethenyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid
Reduction: H2 gas with Pd/C catalyst
Substitution: Br2 in carbon tetrachloride (CCl4), HNO3 in sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Pyrene-1-carboxylic acid derivatives
Reduction: this compound with reduced ethenyl group
Substitution: Brominated or nitrated pyrene derivatives
Scientific Research Applications
1-{[(4-Ethenylphenyl)methoxy]methyl}pyrene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its role in fluorescence-based assays.
Medicine: Explored for its potential use in drug delivery systems and as a fluorescent probe for imaging.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1-{[(4-Ethenylphenyl)methoxy]methyl}pyrene involves its interaction with molecular targets through π-π stacking interactions and hydrophobic effects. The compound can intercalate into DNA or bind to proteins, affecting their function and stability. The pathways involved include:
DNA Intercalation: Insertion of the pyrene moiety between DNA base pairs, leading to changes in DNA structure and function.
Protein Binding: Interaction with aromatic amino acids in proteins, influencing protein folding and activity.
Comparison with Similar Compounds
Similar Compounds
- 1-{[(4-Methoxyphenyl)methoxy]methyl}pyrene
- 1-{[(4-Ethylphenyl)methoxy]methyl}pyrene
- 1-{[(4-Phenyl)methoxy]methyl}pyrene
Uniqueness
1-{[(4-Ethenylphenyl)methoxy]methyl}pyrene is unique due to the presence of the ethenyl group, which imparts distinct electronic and photophysical properties. This makes it particularly suitable for applications in organic electronics and fluorescence-based research.
Properties
CAS No. |
340321-32-6 |
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Molecular Formula |
C26H20O |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-[(4-ethenylphenyl)methoxymethyl]pyrene |
InChI |
InChI=1S/C26H20O/c1-2-18-6-8-19(9-7-18)16-27-17-23-13-12-22-11-10-20-4-3-5-21-14-15-24(23)26(22)25(20)21/h2-15H,1,16-17H2 |
InChI Key |
FZXSXYNDSCCOJP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)COCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origin of Product |
United States |
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